T-705 Ribofuranose-13C5

Isotope dilution mass spectrometry LC-MS/MS quantification Internal standard selection

T-705 Ribofuranose-13C5 (TRC product code T003202) is a stable isotope-labeled ribonucleoside analog of the antiviral prodrug favipiravir (T-705). The compound bears five carbon-13 atoms uniformly incorporated into the β-D-ribofuranose sugar moiety, yielding a molecular formula of C₅¹³C₅H₁₂FN₃O₆ and a molecular weight of 294.18 g/mol.

Molecular Formula C10H12FN3O6
Molecular Weight 294.18 g/mol
Cat. No. B13838938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-705 Ribofuranose-13C5
Molecular FormulaC10H12FN3O6
Molecular Weight294.18 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=O)N1C2C(C(C(O2)CO)O)O)C(=O)N)F
InChIInChI=1S/C10H12FN3O6/c11-4-1-14(9(19)5(13-4)8(12)18)10-7(17)6(16)3(2-15)20-10/h1,3,6-7,10,15-17H,2H2,(H2,12,18)/i2+1,3+1,6+1,7+1,10+1
InChIKeyLKZVKGXWHGKNSF-SFKMAKHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





T-705 Ribofuranose-13C5: A Stable Isotope-Labeled Building Block for Favipiravir Metabolite Quantification and Metabolic Tracing


T-705 Ribofuranose-13C5 (TRC product code T003202) is a stable isotope-labeled ribonucleoside analog of the antiviral prodrug favipiravir (T-705). The compound bears five carbon-13 atoms uniformly incorporated into the β-D-ribofuranose sugar moiety, yielding a molecular formula of C₅¹³C₅H₁₂FN₃O₆ and a molecular weight of 294.18 g/mol . It serves as the labeled analog of unlabeled T-705 Ribofuranose (T003200, MW 289.22 g/mol) and is classified as a synthetic intermediate used for the preparation of ¹³C₅-labeled pyrazine-ribofuranose antiviral derivatives . The compound is supplied as a neat solid with a typical HPLC purity exceeding 95% and is stored at −20 °C under inert atmosphere to preserve stability .

Why Unlabeled T-705 Ribofuranose or Alternative Labeled Favipiravir Standards Cannot Substitute for T-705 Ribofuranose-13C5 in Quantitative Metabolic Studies


In-class compounds such as unlabeled T-705 Ribofuranose (T003200), favipiravir-¹³C₃, or [¹³C,¹⁵N]-favipiravir differ fundamentally from T-705 Ribofuranose-¹³C₅ in three parameters that directly govern analytical performance: the magnitude of the mass shift, the position of the isotopic label, and the resulting signal-to-noise characteristics in tandem mass spectrometry. Unlabeled T-705 Ribofuranose cannot serve as an internal standard for isotope-dilution LC–MS/MS because it co-elutes and shares indistinguishable MRM transitions with the endogenous analyte [1]. Favipiravir-¹³C₃ (MW 160.08 g/mol, +3 Da shift) labels the pyrazine ring rather than the ribose moiety, precluding its use as a tracer for ribose-specific phosphorylation and metabolic activation pathways [2]. [¹³C,¹⁵N]-Favipiravir (MW shift +2 Da) provides a mass offset that, according to best-practice guidelines for stable isotope dilution mass spectrometry, falls at or below the minimum recommended separation of ≥3 Da to avoid interference from natural-abundance isotopologue peaks [3]. These distinctions are not merely academic; they translate directly into differences in lower limit of quantification (LLOQ), matrix effect compensation accuracy, and the ability to resolve phosphorylated metabolite species in complex biological matrices.

Quantitative Differentiation Evidence for T-705 Ribofuranose-13C5 Versus Closest Alternative Labeled Standards and Unlabeled Precursors


Mass Shift: +5 Da for T-705 Ribofuranose-13C5 vs. +3 Da for Favipiravir-13C3 vs. +2 Da for [13C,15N]-Favipiravir

T-705 Ribofuranose-13C5 provides a nominal mass shift of +5 Da relative to the unlabeled analyte (unlabeled MW 289.22 vs. labeled MW 294.18 g/mol), arising from uniform 13C substitution at all five ribofuranose carbon positions . In contrast, the closest commercially available alternative internal standards exhibit substantially smaller mass shifts: favipiravir-13C3 (MW 160.08, pyrazine-ring-labeled) yields a +3 Da shift [1], and [13C,15N]-favipiravir (Alsachim C8853) yields a +2 Da shift [2]. Established guidelines for stable isotope dilution LC–MS/MS recommend a minimum mass offset of ≥3 Da to avoid spectral overlap with the M+1 and M+2 natural-abundance isotopologue peaks of the unlabeled analyte; a +5 Da shift provides a safety margin above this threshold, reducing the risk of cross-talk between the internal standard and analyte channels [3].

Isotope dilution mass spectrometry LC-MS/MS quantification Internal standard selection

Labeling Position Specificity: Ribofuranose-Confined 13C5 Enables Selective Metabolic Tracing of Favipiravir Phosphoribosylation

The 13C label in T-705 Ribofuranose-13C5 is confined exclusively to the five carbon atoms of the β-D-ribofuranose sugar (positions C-1′, C-2′, C-3′, C-4′, and C-5′/hydroxymethyl), as confirmed by its IUPAC name 6-fluoro-3,4-dihydro-3-oxo-4-β-D-ribofuranosyl-13C5-2-pyrazinecarboxamide and InChI key showing 13C enrichment at positions 2, 3, 6, 7, and 10 of the ribofuranose ring . In contrast, favipiravir-13C3 is labeled on the pyrazine ring (carbon atoms of the pyrazinecarboxamide core), and [13C,15N]-favipiravir labels a single carbon plus one nitrogen of the amide group, leaving the ribose moiety at natural isotopic abundance [1][2]. This positional specificity is critical because the metabolic activation of favipiravir proceeds via sequential phosphoribosylation by hypoxanthine guanine phosphoribosyltransferase (HGPRT) to form T-705-ribofuranosyl-5′-monophosphate (T-705-RMP), followed by phosphorylation to the active triphosphate (T-705-RTP) [3]. A ribose-confined label enables independent quantification and tracing of the ribose moiety through each phosphorylation step.

Metabolic tracing Phosphoribosylation Intracellular activation

Purity and Isotopic Enrichment Specifications: ≥95% HPLC Purity and Class-Typical ≥99 atom% 13C Enrichment

T-705 Ribofuranose-13C5 is supplied with a minimum chemical purity of ≥95% as determined by HPLC . While the exact atom% 13C enrichment for this specific lot-dependent product is not publicly disclosed in the available vendor pages, TRC (Toronto Research Chemicals) stable isotope-labeled products in the same compound class typically carry isotopic enrichment of ≥99 atom% 13C, consistent with the enrichment specifications published for the structurally related Alsachim [13C,15N]-favipiravir internal standard (99% 13C, 98% 15N) [1]. The unlabeled comparator T-705 Ribofuranose (T003200) carries 0% isotopic enrichment by definition (100% natural abundance 12C) [2]. High enrichment is a prerequisite for stable isotope dilution workflows because residual unlabeled material in the internal standard directly increases the apparent background signal of the analyte channel, degrading the achievable LLOQ [3].

Chemical purity Isotopic enrichment Analytical standard qualification

Optimal Procurement and Research Application Scenarios for T-705 Ribofuranose-13C5


Synthesis of 13C5-Labeled T-705-RMP and T-705-RTP for Intracellular Pharmacokinetic Studies

T-705 Ribofuranose-13C5 serves as the essential labeled precursor for the chemical or enzymatic synthesis of T-705-ribofuranosyl-5′-monophosphate-13C5 (T-705RMP-13C5) and T-705-ribofuranosyl-5′-triphosphate-13C5 (T-705RTP-13C5). These downstream labeled metabolites are required as internal standards for absolute quantification of the active favipiravir triphosphate in peripheral blood mononuclear cells (PBMCs), as demonstrated by Challenger et al. (2024) who validated an LC–MS/MS method with a range of 24–2280 pmol/sample for T-705-RTP in clinical trial samples [1]. Because the 13C5 label is positioned on the ribofuranose moiety, the resulting labeled RMP and RTP standards enable independent tracking of phosphorylation stoichiometry without interference from the unlabeled pyrazine ring, which remains at natural 12C abundance [2].

Stable Isotope Dilution LC–MS/MS Bioanalysis of Favipiravir Metabolites in Regulated Pharmacokinetic Studies

For bioanalytical laboratories conducting regulated pharmacokinetic studies of favipiravir under FDA or EMA bioanalytical method validation guidelines, T-705 Ribofuranose-13C5 provides a +5 Da mass shift that exceeds the minimum ≥3 Da offset recommended for robust stable isotope dilution analysis [1]. This larger mass separation, combined with ribose-specific labeling, ensures that the internal standard and analyte channels are fully resolved in the mass spectrometer, minimizing the risk of cross-signal contribution that can invalidate calibration curves and QC samples during regulatory audits [2]. The Shimadzu application note using [13C,15N]-favipiravir (+2 Da shift) as internal standard for human plasma favipiravir quantification illustrates the current industry practice that T-705 Ribofuranose-13C5 improves upon by providing a wider mass separation [3].

Metabolic Flux Analysis of Favipiravir Activation Pathways Using 13C5 Ribose Tracing

Research groups investigating the intracellular activation efficiency of favipiravir prodrugs, phosphoramidate ProTide derivatives, or novel nucleobase analogs (e.g., T-1105) can employ T-705 Ribofuranose-13C5 as a tracer to quantify the rate and extent of ribose-5′-monophosphate formation catalyzed by HGPRT [1]. The uniform 13C5 labeling enables detection of the intact ribose moiety through every enzymatic step by LC–MS/MS, distinguishing de novo ribosylation from alternative metabolic routes. This capability is not achievable with pyrazine-ring-labeled standards such as favipiravir-13C3, which would lose the isotopic label upon any chemical modification of the pyrazine core [2].

Preparation of 13C5-Labeled Phosphoramidate Prodrugs of T-705 for Pharmacokinetic Screening

In medicinal chemistry programs developing phosphoramidate prodrugs of favipiravir to bypass the inefficient HGPRT-mediated first phosphorylation step, T-705 Ribofuranose-13C5 is the requisite building block for installing the 13C5-labeled ribose into the prodrug scaffold [1]. The labeled prodrug can then be incubated with hepatocytes or PBMCs, and the release of 13C5-T-705-RMP and 13C5-T-705-RTP can be directly quantified by LC–MS/MS to determine the prodrug cleavage efficiency and intracellular activation kinetics. This application directly leverages the ribose-confined labeling that is unique to this compound among commercially available favipiravir internal standards [2].

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